Product packaging for 3-Chloro-2-butanol(Cat. No.:CAS No. 563-84-8)

3-Chloro-2-butanol

Cat. No.: B1620176
CAS No.: 563-84-8
M. Wt: 108.57 g/mol
InChI Key: XKEHIUIIEXXHJX-UHFFFAOYSA-N
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Description

Classification within Chloroalcohol Chemistry

3-Chloro-2-butanol, with the chemical formula C₄H₉ClO, belongs to the class of organic compounds known as chloroalcohols or halohydrins. ontosight.aiontosight.ai This classification arises from its molecular structure, which features a butane (B89635) backbone with both a chlorine atom and a hydroxyl (-OH) group attached to adjacent carbon atoms—specifically, a chlorine atom at the third carbon and a hydroxyl group at the second carbon. ontosight.ai The presence of both a halogen and an alcohol functional group on the same molecule imparts a distinct reactivity profile, making it a versatile intermediate in organic synthesis. ontosight.ai

Table 1: Chemical Identification of this compound

Identifier Value
IUPAC Name 3-chlorobutan-2-ol nih.gov
Molecular Formula C₄H₉ClO ontosight.aiontosight.ainist.gov
Molecular Weight 108.567 g/mol nist.gov
CAS Registry Number 563-84-8 nih.govnist.gov

| Synonyms | β-Butylene chlorohydrin nist.gov |

Significance of its Chiral Nature in Contemporary Chemical Inquiry

The most critical aspect of this compound in modern chemical research is its chirality. ontosight.aiontosight.ai The molecule contains two chiral centers, at the second and third carbon atoms, because each of these carbons is bonded to four different groups. stackexchange.comchegg.com This results in the existence of four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). stackexchange.comaskfilo.com

The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. askfilo.com Enantiomers are non-superimposable mirror images of each other. schoolwires.netutexas.edu The relationship between any other pairing of these stereoisomers, such as (2R,3R) and (2R,3S), is that of diastereomers. askfilo.com Diastereomers are stereoisomers that are not mirror images of each other. utexas.edu

The different stereoisomers of this compound can exhibit distinct chemical and biological properties. ontosight.aiontosight.ai This stereospecificity is of paramount importance in fields like pharmaceutical synthesis, where the biological activity of a drug can be highly dependent on its stereochemistry. ontosight.ai The ability to selectively synthesize or separate these stereoisomers is a key area of research, as it allows for the investigation of the specific properties of each isomer and their use as chiral building blocks in the synthesis of more complex molecules. ontosight.aiegyankosh.ac.in

The stereoisomers are often referred to using the erythro and threo nomenclature. The erythro isomers have similar substituents on the same side in a Fischer projection, while the threo isomers have them on opposite sides. uou.ac.in For this compound, the (2R,3S) and (2S,3R) pair are sometimes referred to as erythro, and the (2R,3R) and (2S,3S) pair as threo. uou.ac.in

Table 2: Stereoisomers of this compound

Configuration Relationship
(2R,3R) and (2S,3S) Enantiomers askfilo.com
(2R,3S) and (2S,3R) Enantiomers askfilo.com
(2R,3R) and (2R,3S) Diastereomers askfilo.com
(2R,3R) and (2S,3R) Diastereomers askfilo.com
(2S,3S) and (2R,3S) Diastereomers askfilo.com

The study of this compound and its stereoisomers provides a fundamental model for understanding the principles of stereochemistry and its impact on chemical reactivity and biological function. egyankosh.ac.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9ClO B1620176 3-Chloro-2-butanol CAS No. 563-84-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorobutan-2-ol
Source PubChem
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InChI

InChI=1S/C4H9ClO/c1-3(5)4(2)6/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEHIUIIEXXHJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2021527
Record name 3-Chloro-2-butanol
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Molecular Weight

108.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

563-84-8
Record name 3-Chloro-2-butanol
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Record name 2-Butanol, 3-chloro-
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Record name 3-Chloro-2-butanol
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Stereochemical Investigations of 3 Chloro 2 Butanol

Elucidation of Chiral Centers and Stereogenic Carbon Atoms

3-Chloro-2-butanol possesses two chiral centers, which are also known as stereogenic carbon atoms. chegg.comchegg.com These are located at the second and third carbon atoms (C2 and C3) of the butanol chain. chegg.com A carbon atom is defined as a chiral center when it is bonded to four different groups. youtube.comuomustansiriyah.edu.iq

Carbon-2 (C2) is bonded to a hydrogen atom (-H), a hydroxyl group (-OH), a methyl group (-CH3), and a chloromethyl group (-CH(Cl)CH3).

Carbon-3 (C3) is bonded to a hydrogen atom (-H), a chlorine atom (-Cl), a methyl group (-CH3), and a hydroxyethyl (B10761427) group (-CH(OH)CH3).

Since all four substituents attached to both C2 and C3 are different, both are considered chiral centers. chegg.comyoutube.com The presence of 'n' chiral centers in a molecule can lead to a maximum of 2^n possible stereoisomers. uomustansiriyah.edu.iqdoubtnut.com For this compound, with n=2, there is a total of four possible stereoisomers. doubtnut.comstackexchange.com These stereoisomers exist as two pairs of enantiomers. stackexchange.comaskfilo.com

Enantiomeric Forms and Relationships

The four stereoisomers of this compound are grouped into two pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. youtube.comaskfilo.com

StereoisomerIUPAC NameCAS NumberPubChem CIDSynonyms
(2R,3R) (2R,3R)-3-chlorobutan-2-ol10325-40-312575191threo-3-Chloro-2-butanol
(2S,3S) (2S,3S)-3-chlorobutan-2-ol70041-20-212575195(3s,2s)-3-chloro-2-butanol
(2R,3S) (2R,3S)-3-chlorobutan-2-ol10325-41-411389370erythro-3-Chloro-2-butanol
(2S,3R) (2S,3R)-3-chlorobutan-2-olNot available12575192(3r,2s)-3-chloro-2-butanol

(2R,3R)-3-Chloro-2-butanol is one of the four stereoisomers of this compound. chegg.com It is designated as the (R,R) enantiomer, indicating the specific three-dimensional arrangement of the substituents around its two chiral centers according to the Cahn-Ingold-Prelog priority rules. nih.gov This isomer is also referred to as a threo isomer. nih.govguidechem.com

The mirror image of the (2R,3R) isomer is (2S,3S)-3-chloro-2-butanol. askfilo.comchegg.com As an enantiomer, it has the opposite configuration at both chiral centers (S,S). nih.gov It shares the same physical properties as its (2R,3R) counterpart, such as boiling point and density, but will rotate plane-polarized light in the opposite direction. This isomer is also classified as a threo isomer. guidechem.com

(2R,3S)-3-Chloro-2-butanol represents the second pair of enantiomers. stackexchange.comchegg.com This isomer has the (R) configuration at the second carbon and the (S) configuration at the third carbon. nih.govjst.go.jp It is known as an erythro isomer. nih.gov

The enantiomer of the (2R,3S) form is (2S,3R)-3-chloro-2-butanol. stackexchange.comchegg.com It possesses the (S) configuration at C2 and the (R) configuration at C3. nih.gov Like its mirror image, it is also classified as an erythro isomer. If the (2R,3S) isomer has a specific optical rotation of +3.2°, its (2S,3R) enantiomer will have a rotation of -3.2°. chegg.com

Diastereomeric Relationships: Erythro and Threo Isomers

Diastereomers are stereoisomers that are not mirror images of each other. byjus.com In the case of this compound, any stereoisomer is a diastereomer of the isomers that are not its enantiomer. askfilo.com For example, (2R,3R)-3-chloro-2-butanol is a diastereomer of both (2R,3S)-3-chloro-2-butanol and (2S,3R)-3-chloro-2-butanol. askfilo.combyjus.com

The terms erythro and threo are used to describe the relative stereochemistry of diastereomers with two adjacent chiral centers. byjus.com

Erythro isomers : The pair of enantiomers ((2R,3S) and (2S,3R)) are designated as the erythro diastereomer. In a Fischer projection, the erythro form has similar groups on the same side of the carbon backbone. nih.govbyjus.com

Threo isomers : The other pair of enantiomers ((2R,3R) and (2S,3S)) are referred to as the threo diastereomer. nih.govguidechem.com In a Fischer projection, the threo form has similar groups on opposite sides of the carbon backbone. byjus.com

Erythro-3-Chloro-2-butanol

The erythro diastereomers of this compound are a pair of enantiomers with the absolute configurations (2R,3S) and (2S,3R). stackexchange.comnih.gov In the context of Fischer projections, the erythro form is characterized by having the hydrogen atoms (or, conversely, the methyl and hydroxyl/chloro groups) on the same side of the carbon backbone. The IUPAC name for one of the specific enantiomers is (2R,3S)-3-chlorobutan-2-ol. nih.gov

Table 1: Properties of Erythro-3-Chloro-2-butanol

Property Value
Molecular Formula C4H9ClO
Molecular Weight 108.57 g/mol
Defined Stereocenters 2
IUPAC Name Example (2R,3S)-3-chlorobutan-2-ol nih.gov

Threo-3-Chloro-2-butanol

The threo diastereomers of this compound consist of the (2R,3R) and (2S,3S) enantiomeric pair. stackexchange.comnih.gov When represented as a Fischer projection, the threo isomers are distinguished by having the hydrogen atoms on opposite sides of the main carbon chain. This arrangement places the methyl and hydroxyl/chloro groups on opposing sides as well. One enantiomer in this pair is specifically named (2R,3R)-3-chlorobutan-2-ol. nih.gov

Table 2: Properties of Threo-3-Chloro-2-butanol

Property Value
Molecular Formula C4H9ClO
Molecular Weight 108.57 g/mol nih.gov
Defined Stereocenters 2
IUPAC Name Example (2R,3R)-3-chlorobutan-2-ol nih.gov

Advanced Stereochemical Assignment Methodologies

Cahn-Ingold-Prelog (CIP) Rules for Absolute Configuration

The absolute configuration (R or S) of each chiral center in this compound is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. psiberg.comlibretexts.org This systematic method involves prioritizing the four different groups attached to each stereocenter based on atomic number. aklectures.commasterorganicchemistry.com

Assignment Process:

Prioritization: Groups are ranked by the atomic number of the atom directly bonded to the chiral carbon. Higher atomic numbers receive higher priority. masterorganicchemistry.com If there is a tie, the process continues outward to the next atoms along the chain until a point of difference is found. libretexts.orgmyheplus.com

Orientation: The molecule is oriented so that the lowest-priority group (priority #4) points away from the viewer. libretexts.orgmasterorganicchemistry.com

Determination: The direction from the highest priority group (#1) to the second (#2) and then to the third (#3) is observed. A clockwise path designates an 'R' configuration (from the Latin rectus, for right), while a counter-clockwise path indicates an 'S' configuration (from the Latin sinister, for left). psiberg.comlibretexts.org

Table 3: CIP Priority Assignments for this compound

Chiral Center Attached Groups Priority Order
C2 -OH, -CH(Cl)CH3, -CH3, -H 1: -OH 2: -CH(Cl)CH3 3: -CH3 4: -H

| C3 | -Cl, -CH(OH)CH3, -CH3, -H | 1: -Cl 2: -CH(OH)CH3 3: -CH3 4: -H |

Fischer Projection Representations and Analysis

Fischer projections are two-dimensional representations used to depict the three-dimensional structure of chiral molecules, which is particularly useful for analyzing molecules with multiple stereocenters like this compound. utexas.edu In these projections, horizontal lines represent bonds coming out towards the viewer, and vertical lines represent bonds going away from the viewer. chegg.com

The four stereoisomers of this compound can be drawn and analyzed using this method. stackexchange.com

(2R,3R)- and (2S,3S)-3-Chloro-2-butanol (Threo pair): These are enantiomers, meaning they are non-superimposable mirror images of each other.

(2R,3S)- and (2S,3R)-3-Chloro-2-butanol (Erythro pair): This pair also consists of enantiomers.

Diastereomers: Any stereoisomer from the threo pair is a diastereomer of any stereoisomer from the erythro pair. Diastereomers are stereoisomers that are not mirror images of each other. rutgers.edu

Table 4: Stereoisomer Relationships for this compound

Isomer 1 Isomer 2 Relationship
(2R,3R) (2S,3S) Enantiomers
(2R,3S) (2S,3R) Enantiomers
(2R,3R) (2R,3S) Diastereomers
(2R,3R) (2S,3R) Diastereomers
(2S,3S) (2R,3S) Diastereomers

Stereochemical Influence on Reactivity and Molecular Recognition Phenomena

The specific three-dimensional arrangement of atoms in the stereoisomers of this compound has a significant influence on their chemical reactivity. The spatial relationship between the chloro and hydroxyl groups dictates the favorability of different reaction pathways, particularly in reactions involving intramolecular participation.

Research on the reaction of chlorohydrins in alkaline media demonstrates this principle. For instance, in reactions with aqueous sodium hydroxide (B78521), the stereochemistry of the starting material influences the competition between intramolecular substitution (SNi), bimolecular substitution (SN2), and elimination reactions. umich.edu The relative orientation of the hydroxyl and chloro groups affects the ease with which the molecule can form an intermediate, such as an epoxide. For a related compound, 4-chloro-2-butanol, the reaction with NaOH is dominated by intramolecular substitution, a pathway favored by conformational factors in the intermediate chloroalkoxy anion. umich.edu Conversely, for 3-chloro-1-butanol, elimination reactions are the major pathways. umich.edu This highlights how the specific location and stereochemical arrangement of functional groups within a molecule can direct the outcome of a chemical reaction, a fundamental concept in molecular recognition where the molecule's own structure dictates its reactive properties.

Synthetic Pathways and Mechanistic Studies of 3 Chloro 2 Butanol

Direct Synthetic Routes

Direct synthesis of 3-Chloro-2-butanol can be achieved through several established chemical reactions, including the chlorination of corresponding alcohols, electrophilic addition to alkenes, and the ring-opening of epoxides.

Chlorination of 2-Butanol (B46777)

The conversion of a secondary alcohol like 2-butanol into an alkyl halide using a hydrogen halide such as hydrogen chloride (HCl) is a classic substitution reaction. bartleby.comlibretexts.org This reaction typically proceeds through an SN1 mechanism due to the ability of the secondary carbon to stabilize a carbocation intermediate. libretexts.org

The mechanism involves three primary steps:

Protonation of the Alcohol: The hydroxyl group of 2-butanol is a poor leaving group (OH-). The reaction is initiated by the protonation of the alcohol's oxygen atom by the acid (HCl), forming a protonated alcohol (an alkyloxonium ion). libretexts.orgrsc.org This converts the leaving group into a molecule of water, which is a much better leaving group. xula.edu

Formation of a Carbocation: The protonated alcohol dissociates, and the water molecule departs, resulting in the formation of a secondary carbocation at the second carbon position. rsc.org This step is the slowest and therefore the rate-determining step of the reaction. xula.edu

Nucleophilic Attack: The chloride ion (Cl-), a nucleophile, attacks the positively charged carbocation. xula.edu

This standard reaction between 2-butanol and HCl primarily yields 2-chlorobutane and water. bartleby.com

Reaction Summary: Chlorination of 2-Butanol
Starting Material 2-Butanol
Reagent Hydrogen Chloride (HCl)
Primary Product 2-Chlorobutane
Mechanism Type SN1

Electrophilic Addition of Hydrogen Chloride to 2-Butene (B3427860)

Alkenes undergo electrophilic addition reactions with hydrogen halides. libretexts.orgbyjus.com In the case of a symmetrical alkene like 2-butene, the addition of hydrogen chloride (HCl) proceeds through a well-defined mechanism to yield a single primary product. libretexts.org

The mechanism unfolds as follows:

Electrophilic Attack: The pi (π) bond of the 2-butene molecule, being electron-rich, acts as a nucleophile. It attacks the electrophilic proton (H+) from the hydrogen chloride molecule. cgiar.orgpearson.com

Carbocation Formation: This attack breaks the double bond and forms a new carbon-hydrogen bond, resulting in a secondary carbocation intermediate on the adjacent carbon. byjus.comcgiar.org

Nucleophilic Addition: The nucleophilic chloride ion (Cl-) then attacks the carbocation, forming the final product. byjus.comcgiar.org

For the symmetrical 2-butene, it does not matter which of the two double-bonded carbons the hydrogen adds to; the same product, 2-chlorobutane , is formed in either case. libretexts.org

Reaction Summary: Electrophilic Addition to 2-Butene
Starting Material 2-Butene
Reagent Hydrogen Chloride (HCl)
Product 2-Chlorobutane
Mechanism Type Electrophilic Addition

Ring-Opening Reactions of 2,3-Epoxybutane (B1201590)

The synthesis of this compound can be effectively achieved through the acid-catalyzed ring-opening of 2,3-epoxybutane. evitachem.com Epoxides, or cyclic ethers, are susceptible to cleavage under acidic conditions due to their significant ring strain. libretexts.orgmasterorganicchemistry.com When an anhydrous hydrogen halide like HCl is used, the epoxide is converted into a halohydrin. libretexts.org

The mechanism for this reaction is as follows:

Protonation of the Epoxide: The reaction begins with the protonation of the epoxide's oxygen atom by the acid (HCl). This makes the oxygen a better leaving group and activates the ring for nucleophilic attack. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: The chloride ion (Cl-) then acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring. This is an SN2-like reaction characterized by a backside attack. libretexts.org This attack opens the strained three-membered ring.

Formation of the Halohydrin: The result of this nucleophilic attack is the formation of a halohydrin. For 2,3-epoxybutane, this reaction yields this compound. The stereochemistry of the reaction results in the hydroxyl and chloro groups being in a trans configuration relative to each other. libretexts.org

Reaction Summary: Ring-Opening of 2,3-Epoxybutane
Starting Material 2,3-Epoxybutane
Reagent Hydrogen Chloride (HCl)
Product This compound
Mechanism Type Acid-Catalyzed Ring-Opening (SN2-like)

Formation as a Product in Chemical Transformations

Beyond direct synthesis, this compound can also be formed as a product in other chemical processes, such as the reduction of unsaturated precursors or the atmospheric breakdown of other chlorinated compounds.

Reduction of 3-Chloro-2-buten-1-ol (B1141498)

3-Chloro-2-buten-1-ol is an unsaturated allylic alcohol that can be converted to other compounds through various reactions, including reduction. The reduction of this compound can lead to the formation of the saturated alcohol, this compound. This transformation typically involves the reduction of the carbon-carbon double bond. Catalytic hydrogenation, using reagents such as hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst, is a common method for reducing the double bond of an allylic alcohol to yield the corresponding saturated alcohol.

Atmospheric Degradation of 1-Chlorobutane (B31608) via OH Radicals

In the atmosphere, volatile organic compounds like 1-chlorobutane are subject to degradation initiated by highly reactive species, most notably the hydroxyl radical (•OH). acs.orgconicet.gov.ar Research has shown that this compound is one of the products formed during the OH-initiated degradation of 1-chlorobutane under atmospheric conditions. acs.orgresearchgate.netresearchgate.netnih.gov

The proposed mechanism for its formation is complex and involves several steps:

Hydrogen Abstraction: An OH radical initiates the process by abstracting a hydrogen atom from the 1-chlorobutane molecule. Abstraction can occur at different carbon atoms. acs.org

Peroxy Radical Formation: The resulting alkyl radical rapidly reacts with atmospheric oxygen (O₂) to form a chloro-butylperoxy radical (RO₂•). acs.org

Alkoxy Radical Formation: This peroxy radical can then react with nitric oxide (NO) to form a chloro-butoxy radical (RO•). acs.org

Isomerization and Decomposition: The alkoxy radical can undergo further reactions, including isomerization, where a hydrogen atom from another part of the molecule is transferred to the oxygen atom. This can lead to the formation of a hydroxyalkyl radical, which can then be oxidized to form various final products, including this compound. acs.orgresearchgate.net

Atmospheric Degradation Data
Parent Compound 1-Chlorobutane
Initiating Species Hydroxyl Radical (•OH)
Identified Product This compound
Experimental Rate Coefficient (kOH) (2.22 ± 0.50) × 10⁻¹² cm³ molecule⁻¹ s⁻¹
Reference Jara-Toro et al. (2020) nih.gov

Reaction Conditions and Parameter Optimization in Synthesis

The synthesis of this compound, a chiral halohydrin, can be achieved through several distinct pathways. The optimization of reaction parameters such as catalysts, reagents, temperature, and stoichiometry is critical for maximizing yield and controlling the stereochemical outcome. Key synthetic strategies include the electrophilic addition to alkenes, the nucleophilic ring-opening of epoxides, and the reduction of α-chloro ketones.

Role of Catalysts and Reagents

The choice of catalysts and reagents is fundamental to directing the synthetic route towards this compound.

Synthesis from 2-Butene: The formation of this compound from 2-butene involves halohydrin formation. This reaction is typically performed using a reagent that can deliver an electrophilic chlorine and a nucleophilic hydroxyl group.

Reagents: Hypochlorous acid (HOCl) is the classic reagent for this transformation. jove.com It is often generated in situ from sources like chlorine gas (Cl₂) in water. researchgate.net Computational studies suggest that for electrophilic additions in aqueous solutions, Cl₂ and dichlorine monoxide (Cl₂O) may be the primary electrophilic species rather than HOCl itself, due to high activation barriers associated with the HOCl molecule. researchgate.net Alternative reagents include tert-butyl hypochlorite. sciencemadness.org The reaction is typically conducted in the presence of water, which acts as the nucleophile. jove.commasterorganicchemistry.com Using an alcohol as the solvent instead of water would lead to the formation of a haloether. chadsprep.com

Synthesis from 2,3-Epoxybutane: The ring-opening of 2,3-epoxybutane provides a direct route to this compound. This reaction requires a source of nucleophilic chloride and typically an acid catalyst to activate the epoxide ring.

Reagents and Catalysts: Anhydrous hydrogen halides, such as hydrogen chloride (HCl), are effective reagents for this conversion. libretexts.org The reaction can be catalyzed by both Brønsted acids (e.g., H₂SO₄) and Lewis acids. masterorganicchemistry.comyoutube.com Lewis acid catalysts are particularly common and can enhance reactivity and control selectivity. masterorganicchemistry.com A variety of Lewis acids, including those based on iron (FeCl₃), zinc (ZnCl₂), tin (SnCl₄), and copper (Cu(OTf)₂), have been shown to be effective in promoting the ring-opening of epoxides with halides. researchgate.net Some studies have explored cooperative catalysis, using a Lewis acid in conjunction with a Lewis base (like pyridine (B92270) or other amines) to simultaneously activate the epoxide and the nucleophile, leading to enhanced activity. rsc.org

Synthesis from 3-Chloro-2-butanone (B129570): The reduction of the corresponding ketone, 3-chloro-2-butanone, is another viable pathway.

Reagents: This transformation is achieved using hydride-donating reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and selective reagent for reducing ketones to secondary alcohols. masterorganicchemistry.comchemguide.co.uk It is considered a mild reducing agent, often preferred over more reactive hydrides like lithium aluminum hydride (LiAlH₄) for its controlled reactivity, especially in protic solvents like ethanol (B145695) or methanol. slideshare.netnumberanalytics.com The reaction is typically followed by a workup step with a mild acid or water to protonate the resulting alkoxide. chemguide.co.ukpressbooks.pub

Interactive Data Table: Reagents and Catalysts in this compound Synthesis
Synthetic PathwayStarting MaterialKey ReagentsTypical CatalystsReference
Halohydrin Formation2-ButeneHypochlorous acid (HOCl), Cl₂/H₂O, tert-Butyl hypochloriteNone (Reagent-driven) jove.comresearchgate.netsciencemadness.org
Epoxide Ring-Opening2,3-EpoxybutaneHydrogen chloride (HCl)Brønsted acids (H₂SO₄), Lewis acids (FeCl₃, ZnCl₂, etc.) libretexts.orgyoutube.comresearchgate.net
Ketone Reduction3-Chloro-2-butanoneSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)None (Reagent-driven) masterorganicchemistry.comslideshare.netnumberanalytics.com

Temperature and Stoichiometric Control

Precise control over temperature and the molar ratios of reactants is essential for optimizing the synthesis of this compound, minimizing side reactions, and ensuring high yields.

Synthesis from 2-Butene: In halohydrin formation, the concentration of the nucleophile (water) is a key stoichiometric consideration. The reaction is typically carried out with water as the solvent or in great excess to ensure it outcompetes the halide ion (e.g., Cl⁻) in attacking the cyclic halonium intermediate. chemistrysteps.com This prevents the formation of the vicinal dihalide (2,3-dichlorobutane) as the major byproduct. Temperature for these reactions is generally kept mild.

Synthesis from 2,3-Epoxybutane: The temperature for acid-catalyzed ring-opening can significantly influence reaction rates and selectivity. Some Lewis acid-catalyzed reactions proceed efficiently at room temperature, while others may require elevated temperatures to achieve reasonable conversion. acs.org For instance, studies on epoxide ring-opening have shown that higher temperatures can sometimes lead to a decrease in selectivity due to the promotion of side reactions, as the activation energy for these secondary pathways may be higher. acs.org Stoichiometrically, the reaction can be run with catalytic amounts of a strong acid or Lewis acid, with the chloride source (e.g., from HCl) being the limiting reagent if full conversion of the epoxide is not desired. nih.govscranton.edu

Synthesis from 3-Chloro-2-butanone: Ketone reductions with NaBH₄ are often performed at cooler temperatures, ranging from 0 °C to room temperature, to control the reaction rate and enhance selectivity. numberanalytics.com Stoichiometrically, one mole of NaBH₄ can theoretically reduce four moles of a ketone, as the BH₄⁻ ion can deliver four hydride ions. However, in practice, a smaller molar excess of the reducing agent is often used to ensure complete conversion of the ketone. The reaction is typically run until the starting ketone is consumed, as monitored by techniques like thin-layer chromatography (TLC).

Interactive Data Table: Parameter Control in Synthesis
PathwayParameterControl ConsiderationsTypical ConditionsReference
Halohydrin FormationStoichiometryWater used in large excess as solvent to favor halohydrin over dihalide product.Water as solvent chemistrysteps.com
TemperatureMild temperatures are generally sufficient.Room temperature jove.com
Epoxide Ring-OpeningStoichiometryAcid is used in catalytic amounts to promote the reaction.Catalytic H⁺ or Lewis Acid nih.govscranton.edu
TemperatureAffects reaction rate and selectivity; higher temperatures can increase side products.Room temp. to 80°C acs.orgacs.org
Ketone ReductionStoichiometryNaBH₄ provides 4 hydride equivalents; often used in slight molar excess.~0.25-1.0 eq. NaBH₄ per eq. of ketone chemguide.co.uk
TemperatureLower temperatures are used to control reactivity and improve selectivity.0°C to room temperature numberanalytics.com

Investigating Synthesis Reaction Mechanisms

The mechanisms for the synthesis of this compound are distinct for each pathway and dictate the regiochemistry and stereochemistry of the product.

Mechanism of Halohydrin Formation from 2-Butene: This reaction proceeds via an electrophilic addition mechanism.

Formation of a Chloronium Ion: The π-bond of the 2-butene double bond acts as a nucleophile, attacking the electrophilic chlorine atom of the chlorinating agent (e.g., Cl₂). jove.commasterorganicchemistry.com This forms a bridged, three-membered ring intermediate known as a chloronium ion, with the positive charge delocalized over the chlorine and the two carbon atoms. chadsprep.com

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks one of the carbons of the chloronium ion. jove.com This attack occurs from the side opposite to the chloronium bridge, leading to an anti-addition. masterorganicchemistry.com The ring opens, and a new C-O bond is formed.

Deprotonation: The resulting oxonium ion is deprotonated by another water molecule to yield the neutral this compound product. jove.com

The stereochemistry of the starting alkene determines the stereochemistry of the product. For example, the anti-addition to cis-2-butene (B86535) results in the formation of the threo diastereomer of this compound, while addition to trans-2-butene yields the erythro diastereomer.

Mechanism of Acid-Catalyzed Ring-Opening of 2,3-Epoxybutane: The mechanism of acid-catalyzed epoxide ring-opening is a hybrid between an Sₙ1 and Sₙ2 reaction. libretexts.orglibretexts.org

Protonation of the Epoxide: The epoxide oxygen is first protonated by the acid catalyst (e.g., H⁺ from HCl). This makes the epoxide a better electrophile and the oxygen a better leaving group. khanacademy.org

Nucleophilic Attack: The chloride ion (Cl⁻) then attacks one of the electrophilic carbons of the protonated epoxide. libretexts.org The reaction proceeds with an Sₙ2-like backside attack, which results in an inversion of configuration at the carbon being attacked. libretexts.org Because 2,3-epoxybutane is symmetrically substituted at the C2 and C3 positions, the attack can occur at either carbon. The transition state has significant Sₙ2 character but also some Sₙ1 character, with a partial positive charge developing on the carbon atoms. libretexts.org

Product Formation: The ring-opening results in a trans relationship between the incoming nucleophile (chloride) and the hydroxyl group. Therefore, opening cis-2,3-epoxybutane (B155849) yields the threo-3-chloro-2-butanol, and opening trans-2,3-epoxybutane (B1179989) yields the erythro product.

Mechanism of Ketone Reduction: The reduction of 3-chloro-2-butanone with sodium borohydride follows a two-step nucleophilic addition mechanism. masterorganicchemistry.comslideshare.net

Nucleophilic Addition of Hydride: The borohydride ion (BH₄⁻) acts as a source of hydride (H⁻). The hydride anion performs a nucleophilic attack on the electrophilic carbonyl carbon of the ketone. pressbooks.pub This breaks the C=O π-bond, with the electrons moving to the oxygen atom, forming a new C-H bond and a negatively charged alkoxide intermediate. chemguide.co.ukpressbooks.pub

Protonation: In a subsequent workup step, a proton source (such as water or dilute acid) is added. The alkoxide oxygen is protonated to form the final hydroxyl group of the this compound product. chemguide.co.ukpressbooks.pub

This reduction creates a new stereocenter at the carbonyl carbon. In the absence of a chiral reducing agent or catalyst, the hydride can attack from either face of the planar carbonyl group, typically resulting in a racemic mixture of the (2R,3S/2S,3R) and (2S,3S/2R,3R) stereoisomers, depending on the stereochemistry of the starting ketone.

Chemical Reactivity and Transformational Chemistry

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of the chemical reactivity of 3-chloro-2-butanol, enabling the replacement of the chlorine atom with a variety of nucleophiles. ontosight.aievitachem.com These reactions can proceed through different mechanisms, primarily SN1 and SN2, depending on the reaction conditions and the nature of the nucleophile. utexas.edumasterorganicchemistry.com

Displacement of the Chlorine Atom

The chlorine atom in this compound, being attached to a secondary carbon, can be displaced by a range of nucleophiles. evitachem.com This displacement is a classic example of a nucleophilic substitution reaction. The reaction can be facilitated by strong bases, such as sodium hydroxide (B78521). In these reactions, the nucleophile attacks the carbon atom bonded to the chlorine, leading to the departure of the chloride ion, a good leaving group. utexas.edu

The stereochemical outcome of this displacement is highly dependent on the reaction mechanism. An S N 2 mechanism, which involves a backside attack by the nucleophile, results in an inversion of the configuration at the chiral center. masterorganicchemistry.com Conversely, an S N 1 mechanism, which proceeds through a planar carbocation intermediate, would lead to a racemic mixture of products. xula.edu The choice between these pathways is influenced by factors such as the solvent, the strength of the nucleophile, and the temperature.

Intramolecular Cyclization Pathways (S N i) Leading to Cyclic Ethers

A notable reaction of this compound is its ability to undergo intramolecular nucleophilic substitution (S N i) to form cyclic ethers. umich.edu This reaction is particularly favored in the presence of a base, which deprotonates the hydroxyl group to form an alkoxide ion. youtube.com This internal nucleophile then attacks the carbon atom bearing the chlorine atom, leading to the formation of a cyclic ether, specifically a substituted oxetane. umich.eduresearchgate.net

For instance, the cyclization of this compound can yield 2,3-dimethyloxirane. jove.com The stereochemistry of the starting material dictates the stereochemistry of the resulting cyclic ether. uou.ac.in Studies on similar halohydrins, such as 4-chloro-2-butanol, have shown that intramolecular substitution can be the dominant reaction pathway, leading to the formation of oxetanes. umich.eduumich.edu The efficiency of this cyclization is influenced by the conformational factors of the intermediate chloroalkoxy anion. umich.eduresearchgate.net

Oxidation Reactions

The hydroxyl group of this compound can be oxidized to yield different products depending on the oxidizing agent and reaction conditions.

Formation of Aldehydes (e.g., 3-chloro-2-butenal)

Partial oxidation of this compound can lead to the formation of the corresponding aldehyde, 3-chloro-2-butenal. This transformation requires the use of mild oxidizing agents that can selectively oxidize a secondary alcohol to a ketone without further oxidizing the molecule or reacting with the chloro-substituent. Reagents such as pyridinium (B92312) chlorochromate (PCC) are commonly employed for such selective oxidations. quora.com The product, 3-chloro-2-butenal, is a reactive α,β-unsaturated aldehyde. chemspider.com

Formation of Carboxylic Acids (e.g., 3-chloro-2-butenoic acid)

Stronger oxidizing agents can oxidize this compound further to a carboxylic acid, such as 3-chloro-2-butenoic acid. Oxidants like potassium permanganate (B83412) or chromium trioxide are capable of this transformation. The reaction likely proceeds through the initial formation of the aldehyde, which is then rapidly oxidized to the carboxylic acid. The resulting product, 3-chloro-2-butenoic acid, exists as (E) and (Z) isomers. nih.govnist.gov

Reduction Reactions

The reduction of this compound typically targets the carbon-chlorine bond. Catalytic hydrogenation, for instance, using a palladium on carbon catalyst (Pd/C), can be employed to remove the chlorine atom, yielding 2-butanol (B46777). Another powerful reducing agent, lithium aluminum hydride (LiAlH₄), can also achieve this reduction. These reactions are fundamental in organic synthesis for the selective removal of halogen atoms.

Elimination Reactions

The presence of a leaving group (chlorine) and adjacent protons allows this compound to undergo elimination reactions in the presence of a base, leading to the formation of alkenes or fragmentation products.

1,2-elimination, or dehydrochlorination, involves the removal of the chlorine atom and a proton from an adjacent carbon atom to form an alkene. This reaction typically proceeds through an E2 mechanism, which is a single-step, bimolecular process requiring a strong base. utexas.edulibretexts.org The mechanism is stereospecific and requires an anti-periplanar arrangement of the departing proton and the leaving group. utexas.edumasterorganicchemistry.com

The stereochemistry of the starting this compound isomer dictates the geometry of the resulting alkene product. plutusias.com

The erythro isomer, upon E2 elimination, is expected to form the (E)- or trans-alkene .

The threo isomer is expected to yield the (Z)- or cis-alkene . plutusias.com

In a study of the closely related 3-chloro-1-butanol reacting with aqueous sodium hydroxide, 1,2-elimination accounted for 25% of the total reaction products. researchgate.netumich.edu This suggests that 1,2-elimination is a significant, though not always dominant, reaction pathway for 1,3-chlorohydrins like this compound.

1,3-chlorohydrins can also undergo a 1,4-elimination reaction, also known as fragmentation. umich.edu This pathway is often in competition with intramolecular substitution and 1,2-elimination. researchgate.net The reaction of 3-chloro-1-butanol with aqueous NaOH is dominated by 1,4-elimination, accounting for 72% of the products. researchgate.netumich.eduumich.edu

This type of reaction is an example of a Grob fragmentation. libretexts.org The mechanism is initiated by the deprotonation of the hydroxyl group by a base, forming an alkoxide. This is followed by a concerted process where the C-C bond between the carbinol and the chlorine-bearing carbon cleaves, an alkene is formed, and the chloride ion is ejected. This results in the fragmentation of the molecule into a carbonyl compound and an alkene. umich.edulibretexts.org

For this compound, the fragmentation would proceed as follows:

Deprotonation: The base removes the proton from the hydroxyl group to form the corresponding alkoxide.

Fragmentation: The molecule fragments to yield acetaldehyde (B116499) and ethylene, along with a chloride ion.

The relative proportions of 1,2- and 1,4-elimination are influenced by factors such as the stability of the resulting products. researchgate.netumich.edu

Epoxidation Reactions and Subsequent Ring-Opening

One of the most significant reactions of this compound is its conversion to an epoxide, 2,3-dimethyloxirane (also known as 2,3-epoxybutane). This occurs via an intramolecular Williamson ether synthesis. jove.comjove.com

The formation of an epoxide from this compound is a base-promoted intramolecular nucleophilic substitution (Sₙ2) reaction. jove.com The mechanism involves two key steps:

Deprotonation: A base deprotonates the hydroxyl group of the chlorohydrin, forming a nucleophilic alkoxide ion. jove.com

Intramolecular Sₙ2 Attack: The newly formed alkoxide ion acts as an internal nucleophile, attacking the adjacent carbon atom that bears the chlorine atom. This attack occurs from the backside, displacing the chloride ion as the leaving group and forming the three-membered oxirane ring. jove.com

This intramolecular cyclization requires the attacking nucleophile (the oxygen anion) and the leaving group (the chloride ion) to be in an anti-periplanar orientation in the transition state. jove.com In acyclic molecules like this compound, this conformation is achieved through internal rotation around the central carbon-carbon bond.

The epoxidation of this compound is a stereospecific reaction, meaning that the stereochemistry of the starting chlorohydrin directly determines the stereochemistry of the resulting epoxide. jove.com This is a direct consequence of the anti-periplanar requirement of the Sₙ2 mechanism.

There are four stereoisomers of this compound: the (2R,3R) and (2S,3S) enantiomers, which constitute the threo pair, and the (2R,3S) and (2S,3R) enantiomers, which make up the erythro pair. uou.ac.in

Erythro-3-chloro-2-butanol cyclizes to form trans-2,3-dimethyloxirane (B155703) . researchgate.net In the erythro isomer, achieving the anti-periplanar arrangement for the intramolecular attack leads to the formation of the trans-epoxide.

Threo-3-chloro-2-butanol cyclizes to form cis-2,3-dimethyloxirane . cdnsciencepub.comselfstudys.com Similarly, the conformational requirements for the threo isomer result in the formation of the cis-epoxide.

The ring-opening of these epoxides is also stereoselective. For instance, the reaction of cis-2,3-dimethyloxirane with hydrogen chloride yields the threo-3-chloro-2-butanol enantiomers. selfstudys.comchegg.com Conversely, opening trans-2,3-dimethyloxirane with HCl gives the erythro-3-chloro-2-butanol isomers. chegg.com

Starting Isomer of this compoundRequired Conformation for CyclizationEpoxide Product
ErythroAnti-periplanar O⁻ and Cltrans-2,3-Dimethyloxirane
ThreoAnti-periplanar O⁻ and Clcis-2,3-Dimethyloxirane

Table 3: Stereochemical Pathway of Epoxidation

Nucleophilic Ring-Opening of Epoxide Intermediates

The reaction of this compound with a base can lead to an intramolecular S_N2 reaction, yielding the corresponding epoxide intermediate, 2,3-epoxybutane (B1201590). This transformation proceeds via deprotonation of the hydroxyl group to form an alkoxide, which then displaces the adjacent chlorine atom. The resulting three-membered epoxide ring is characterized by significant ring strain, making it highly susceptible to nucleophilic ring-opening reactions. wur.nlmasterorganicchemistry.com These reactions are a cornerstone of synthetic chemistry as they allow for the stereospecific introduction of two functional groups across a carbon-carbon bond. mdpi.com

The mechanism of the ring-opening of the 2,3-epoxybutane intermediate is dictated by the reaction conditions, specifically whether it is acid- or base-catalyzed. libretexts.org

Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is first protonated to form a better leaving group. masterorganicchemistry.com This is followed by nucleophilic attack. For an asymmetric epoxide, the nucleophile preferentially attacks the more substituted carbon, as the transition state has significant S_N1-like character. masterorganicchemistry.comlibretexts.org In the case of aqueous acid (H₃O⁺), this reaction yields a 1,2-diol (vicinal glycol). libretexts.org The reaction proceeds with backside attack, resulting in a trans configuration of the two hydroxyl groups in the product. libretexts.orglibretexts.org

Base-Catalyzed Ring-Opening: In the presence of a strong base and a nucleophile (e.g., hydroxide or alkoxide ions), the ring-opening occurs via a classic S_N2 mechanism. masterorganicchemistry.com The nucleophile attacks one of the electrophilic carbons of the epoxide, leading to the cleavage of a C-O bond. Due to steric hindrance, the attack occurs at the less substituted carbon. masterorganicchemistry.comlibretexts.org For a symmetrically substituted epoxide like 2,3-epoxybutane, the attack can occur at either carbon. The stereochemical outcome is an inversion of configuration at the carbon center that is attacked. masterorganicchemistry.com

A study involving the pinacol (B44631) rearrangement of related compounds provided insight into the products derived from the stereoisomers of 2,3-epoxybutane. Treatment of cis-2,3-epoxybutane (B155849) (formed from erythro-3-chloro-2-butanol) with phosphoric acid predominantly yields methyl ethyl ketone. In contrast, trans-2,3-epoxybutane (B1179989) (formed from threo-3-chloro-2-butanol) gives a mixture of methyl ethyl ketone and isobutyraldehyde. scribd.com

Kinetic and Thermodynamic Studies of Reaction Mechanisms

Kinetic and thermodynamic studies are essential for elucidating the detailed mechanisms of chemical reactions involving this compound. These investigations provide quantitative data on reaction rates, activation energies, and the influence of molecular structure on reactivity, allowing for a deeper understanding of reaction pathways. uomustansiriyah.edu.iq

Rate Coefficient Determination

The rate coefficient (k) is a fundamental parameter in chemical kinetics that quantifies the speed of a chemical reaction. Experimental determination of rate coefficients often involves monitoring the concentration of reactants or products over time under controlled conditions.

For instance, kinetic studies on related chlorohydrins, such as 4-chloro-2-butanol and 3-chloro-1-butanol, reacting with aqueous sodium hydroxide, have been performed to determine second-order rate coefficients. umich.edu These studies measured the reaction rates at various temperatures to calculate activation parameters like activation energy (Ea) and the Arrhenius pre-exponential factor (A). umich.edu In one such study, the second-order rate constants for 4-chloro-2-butanol and 3-chloro-1-butanol were determined at different NaOH concentrations and temperatures. umich.edu

While specific rate data for this compound itself is sparse in the provided context, studies on analogous compounds illustrate the methodologies used. For example, the degradation of 1-chlorobutane (B31608) initiated by hydroxyl radicals, which produces this compound as a product, was found to have an experimental rate coefficient of k = (2.22 ± 0.50) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. acs.orgnih.govresearchgate.net

Table 1: Second-Order Rate Constants for the Reaction of Chlorobutanols with Aqueous NaOH This table presents data from a study on related chlorobutanol (B1668791) isomers, illustrating how rate coefficients are determined and affected by structure and temperature.

CompoundTemperature (°C)[NaOH] (mol dm⁻³)Rate Constant, k (dm³ mol⁻¹ s⁻¹)
4-chloro-2-butanol60.20.1009.77 × 10⁻⁵
4-chloro-2-butanol60.20.2009.89 × 10⁻⁵
4-chloro-2-butanol60.20.40011.8 × 10⁻⁵
4-chloro-2-butanol60.21.00010.8 × 10⁻⁵
3-chloro-1-butanol50.00.1003.25 × 10⁻⁴
3-chloro-1-butanol50.00.2002.90 × 10⁻⁴
3-chloro-1-butanol50.00.4003.23 × 10⁻⁴
3-chloro-1-butanol50.01.0003.35 × 10⁻⁴
Data sourced from a study by Pihlaja et al. umich.edu

Influence of Conformational Factors and Inductive Effects on Reactivity

The reactivity of this compound is significantly influenced by electronic (inductive) and steric (conformational) factors. solubilityofthings.com

Inductive Effects: The electron-withdrawing chlorine atom exerts a negative inductive effect (-I effect), polarizing the C-Cl bond and rendering the carbon atom attached to it (C3) electrophilic and susceptible to nucleophilic attack. This effect also slightly increases the acidity of the hydroxyl proton, facilitating its removal by a base, which is the initial step for epoxide formation. solubilityofthings.com

Conformational Factors: The spatial arrangement of the chloro and hydroxyl groups is critical in determining the reaction pathway. For an intramolecular S_N2 reaction to form an epoxide, the molecule must adopt a conformation where the reacting alkoxide and the chlorine leaving group are in an anti-periplanar arrangement. umich.edu

The stereoisomers of this compound, erythro and threo, serve as a clear example of conformational influence. uou.ac.in

The erythro isomer, upon treatment with a base, must adopt a specific conformation to allow for the anti-periplanar attack required to form the corresponding cis-2,3-epoxybutane. scribd.com

Similarly, the threo isomer cyclizes to form trans-2,3-epoxybutane. scribd.com

Studies on related chlorobutanol isomers have demonstrated the profound impact of these factors. For 4-chloro-2-butanol, both the positive inductive effect (+I) of the methyl group and favorable conformational factors promote the intramolecular substitution (S_Ni) reaction to form 2-methyloxetane. umich.eduresearchgate.net Conversely, in 3-chloro-1-butanol, these factors are opposed, and the location of the chlorine on a secondary carbon makes the S_Ni reaction less favorable, leading to elimination reactions being the dominant pathway. umich.eduresearchgate.net These examples highlight the delicate balance between electronic and conformational effects in directing the chemical reactivity of halohydrins like this compound.

Applications in Advanced Organic Synthesis and Chemical Building Blocks

Role as a Versatile Intermediate in Multi-Step Organic Synthesis

In multi-step organic synthesis, an intermediate is a molecule that is formed from the reactants and reacts further to give the products of a chemical reaction. 3-Chloro-2-butanol serves as an exemplary versatile intermediate, primarily because its two functional groups—the hydroxyl (-OH) and the chloro (-Cl) group—can be selectively or sequentially modified. ontosight.aievitachem.com This allows chemists to introduce new functional groups and build molecular complexity in a controlled manner. msu.eduuzh.ch

The utility of this compound as an intermediate stems from the distinct reactivity of its functional groups. The hydroxyl group can undergo reactions typical of secondary alcohols, such as oxidation to a ketone (3-chloro-2-butanone), esterification, or conversion into a better leaving group (e.g., a tosylate). vanderbilt.edu The chlorine atom, a good leaving group, can be displaced by a variety of nucleophiles in substitution reactions. researchgate.net This dual reactivity allows for branching synthetic pathways, where either the alcohol or the halide can be reacted independently, leading to a diverse array of subsequent products. Its role is crucial in producing pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.ai

For instance, the related compound 3-chloro-2-buten-1-ol (B1141498) can be reduced to form this compound, highlighting its position within a network of synthetic intermediates. The ability to construct a molecule step-by-step, using intermediates like this compound, is fundamental to modern organic synthesis. msu.edu

Utilization in the Preparation of Complex Organic Molecules

The structural framework of this compound serves as a foundational building block for constructing more intricate and high-value organic molecules. evitachem.com Its applications are noted in the synthesis of pharmaceuticals and agrochemicals, where specific stereochemistry and functional group arrangements are often required for biological activity. ontosight.aixinchem.com

While specific syntheses starting directly from this compound are proprietary or less documented in general literature, the utility of the chlorohydrin functional motif is well-established in the synthesis of complex targets. For example, related chiral halohydrins are key precursors in the synthesis of bioactive molecules. Enantiomerically pure halohydrins can be used to construct complex chiral compounds such as certain pheromones and β2-adrenergic receptor agonists. researchgate.net The synthesis of these molecules often involves the precise, stepwise addition of molecular fragments, a process where a versatile building block like this compound is invaluable.

The general strategy involves using the chlorohydrin to introduce a specific four-carbon unit with reactive handles at the C2 and C3 positions. These handles can then be used to form new carbon-carbon or carbon-heteroatom bonds, extending the carbon skeleton and adding the functionality needed for the final complex molecule.

Application as a Chiral Building Block

This compound is a chiral molecule because its second and third carbon atoms are stereocenters. ontosight.ai This means it exists as different stereoisomers (enantiomers and diastereomers) that are non-superimposable mirror images or non-mirror images of each other. This chirality is of immense importance in the synthesis of enantiomerically pure compounds, which are crucial for industries like pharmaceuticals and agrochemicals where a specific three-dimensional structure is often required for efficacy and to avoid off-target effects. cymitquimica.com

As a chiral building block, a specific, pre-resolved stereoisomer of this compound can be incorporated into a larger molecule, transferring its stereochemistry to the final product. This strategy, known as the "chiral pool" approach, is an efficient way to achieve asymmetry in the target molecule without requiring a more complex asymmetric synthesis step later on.

The synthesis of enantiomerically pure halohydrins can be achieved through methods like lipase-catalyzed kinetic resolution, which selectively acylates one enantiomer, allowing for the separation of the two. researchgate.net Once obtained in its pure form, the chiral this compound can be used in reactions where the stereochemical integrity of its chiral centers is maintained, ensuring the desired stereochemistry in the final complex product. researchgate.netcymitquimica.com

Derivatization Strategies for Functional Group Interconversions

Functional group interconversion is the process of converting one functional group into another. Such strategies are central to organic synthesis, allowing for the manipulation of a molecule's reactivity. This compound is an excellent substrate for a wide range of these transformations due to its hydroxyl and chloro groups. vanderbilt.edu

Key Derivatization Strategies:

Reactions of the Hydroxyl Group:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-chloro-2-butanone (B129570), using standard oxidizing agents.

Conversion to a Better Leaving Group: To facilitate substitution reactions, the hydroxyl group can be converted into a sulfonate ester (e.g., tosylate, mesylate). This is a common strategy to make the oxygen a better leaving group, for example, in a subsequent nucleophilic substitution or elimination reaction. vanderbilt.edubrainly.com

Dehydration: The alcohol can be eliminated (formally, a loss of water) to form an alkene, such as 3-chloro-1-butene (B1220285) or 2-chloro-2-butene. au.dk

Reactions of the Chloro Group:

Nucleophilic Substitution: The chlorine atom can be displaced by a wide variety of nucleophiles (e.g., cyanide, azide, amines, alkoxides) to introduce new functional groups. vanderbilt.eduresearchgate.net

Intramolecular Substitution (Cyclization): In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then attack the carbon bearing the chlorine atom in an intramolecular SN2 reaction, leading to the formation of a cyclic ether, in this case, a substituted oxirane (e.g., 2,3-epoxybutane). researchgate.net

Elimination Reactions: Treatment with a strong, non-nucleophilic base can induce the elimination of hydrogen chloride (HCl) to form an alkene, 2-buten-2-ol (an enol), which would tautomerize to 2-butanone (B6335102).

The table below summarizes some key derivatization possibilities.

Starting Functional GroupReagent(s)Resulting Functional GroupReaction Type
Secondary Alcohol (-OH)CrO₃, H₂SO₄ (Jones Reagent)Ketone (C=O)Oxidation
Secondary Alcohol (-OH)TsCl, pyridine (B92270)Tosylate (-OTs)Esterification
Secondary Alcohol (-OH)H₂SO₄, heatAlkene (C=C)Dehydration
Chloroalkane (-Cl)NaCNNitrile (-CN)Nucleophilic Substitution
Chloroalkane (-Cl)NaN₃Azide (-N₃)Nucleophilic Substitution
Chlorohydrin (-OH, -Cl)NaOHEpoxideIntramolecular Substitution

This table presents illustrative examples of common functional group interconversions.

Industrial Applications in Specialty Chemical Production

The versatility of this compound as a synthetic intermediate translates directly into its use in the industrial production of specialty chemicals. ontosight.ai Specialty chemicals are produced in lower volumes than commodity chemicals but are valued for their specific functions and performance.

The primary industrial role of this compound is as a precursor or building block in the synthesis of more complex, high-value products. ontosight.aievitachem.com These include:

Agrochemicals: It serves as an intermediate in the manufacture of certain pesticides and herbicides. ontosight.aixinchem.com The specific arrangement of functional groups in molecules derived from this compound can be tailored to interact with biological targets in pests or weeds.

Pharmaceuticals: The compound is used in the synthetic pathways for various pharmaceutical agents. ontosight.ailookchem.com Its chiral nature makes it particularly useful for creating drugs where a specific stereoisomer is required for therapeutic activity. cymitquimica.com

Other Specialty Chemicals: Its derivatives can be used in a range of other applications. For example, related amino alcohols are used as corrosion inhibitors in lubricant additives and as pH stabilizers in functional fluids. This suggests that derivatives of this compound could be tailored for similar material science applications.

The industrial value of this compound lies in its ability to provide a cost-effective and chemically efficient route to introduce a specific four-carbon, bifunctional, and potentially chiral unit into a target molecule.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Separation and Purity Validation

Chromatography is fundamental in separating 3-Chloro-2-butanol from reaction mixtures, starting materials, and byproducts. It is the primary method for validating the purity of the final product.

Gas Chromatography (GC)

Gas chromatography is a principal technique for the analysis of volatile compounds like this compound. It is extensively used to monitor the progress of reactions and to determine the purity of the isolated product. In a typical GC analysis, the sample is vaporized and passed through a capillary column. The separation is based on the differential partitioning of the compound between the stationary phase coating the column and the mobile gas phase.

The choice of column and operating conditions is crucial for achieving effective separation. For instance, a common setup for analyzing volatile halogenated hydrocarbons involves a fused silica (B1680970) capillary column, such as one coated with CP-Sil 5 CB, which can separate a range of C3 to C6 compounds. lcms.cz A flame ionization detector (FID) is often used for its high sensitivity to organic compounds. lcms.cz The retention time, the time it takes for the compound to travel through the column, is a key identifier, while the peak area in the resulting chromatogram corresponds to the amount of the compound present. This allows for quantitative assessment of purity.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Halogenated Hydrocarbon Analysis

Parameter Value/Description
Column Type Fused Silica Capillary Column (e.g., Agilent CP-Sil 5 CB) lcms.cz
Carrier Gas Hydrogen (H₂) or Helium (He) lcms.cz
Injector Type Split/Splitless lcms.cz
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) lcms.cznih.gov

| Purity Level | Commercially available grades often have a purity of 95% or higher. chemsrc.com |

High-Performance Liquid Chromatography (HPLC)

While GC is common for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, particularly for non-volatile impurities or when derivatization is employed. For chloropropanols, which are structurally related to this compound, HPLC methods have been developed for their determination in various matrices. pan.olsztyn.pl

In HPLC, the sample is dissolved in a solvent and pumped through a column packed with a solid adsorbent material (stationary phase). Separation occurs based on the compound's interaction with the stationary phase and the solvent (mobile phase). A reversed-phase setup, often using a C18 column, is common for separating moderately polar organic compounds. researchgate.net Detection is typically achieved using a UV spectrophotometric detector or, for enhanced sensitivity, a fluorimetric detector after derivatization. pan.olsztyn.pl The applicability of HPLC is often validated for accuracy, precision, and robustness to ensure reliable purity assessment. researchgate.net

Spectroscopic Approaches for Structural Elucidation (General, not specific data)

Spectroscopy is indispensable for confirming the chemical structure of this compound. These non-destructive techniques provide a "fingerprint" of the molecule by probing how it interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. researchgate.netjchps.com It provides detailed information about the carbon-hydrogen framework of the molecule. For a molecule like this compound, ¹H NMR and ¹³C NMR are the most informative techniques. rsc.org

¹H NMR (Proton NMR) provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. Key parameters include chemical shift (δ), integration (relative number of protons), and spin-spin splitting patterns, which reveal adjacent protons.

¹³C NMR provides information about the different types of carbon atoms in the molecule. The chemical shift of each carbon signal indicates its electronic environment, distinguishing between carbons bonded to oxygen, chlorine, or other carbons. umich.edu

Together, these NMR techniques allow chemists to piece together the connectivity of atoms, confirming that the synthesized molecule has the correct this compound structure. rsc.orgopenstax.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nih.gov When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting spectrum shows absorption bands corresponding to these vibrations. For this compound, key characteristic absorptions would include:

A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H (hydroxyl) group stretching vibration.

Strong absorptions in the 2850-3000 cm⁻¹ region, corresponding to C-H bond stretching in the methyl and methine groups.

An absorption in the 600-800 cm⁻¹ region, which is typical for the C-Cl (carbon-chlorine) bond stretch.

The NIST Chemistry WebBook and other spectral databases contain reference IR spectra for this compound, which can be used for comparison and confirmation of identity. nih.govnist.gov

Mass Spectrometry for Product Identification

Mass Spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound. nih.gov When coupled with Gas Chromatography (GC-MS), it becomes a highly specific and sensitive method for both identifying and quantifying this compound. nih.govspectrabase.com

In the mass spectrometer, molecules are ionized and then fragmented. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) confirms the molecular weight of the compound (108.57 g/mol for this compound). nih.gov The fragmentation pattern provides corroborating structural evidence. For this compound, characteristic fragments would arise from the loss of small groups like a methyl group (CH₃), a chlorine atom (Cl), or water (H₂O). The most abundant peak in the mass spectrum of this compound is observed at an m/z of 45, which corresponds to the [C₂H₅O]⁺ fragment. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

Property Value/Description Source
Molecular Formula C₄H₉ClO nih.gov
Molecular Weight 108.57 g/mol nih.gov
Ionization Method Electron Ionization (EI) is common in GC-MS.

| Major Fragment Peaks (m/z) | 45 (Top Peak), 27, 29 | nih.gov |

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations and Spectroscopic Prediction

Quantum chemical calculations are instrumental in predicting the spectroscopic properties of 3-chloro-2-butanol. These theoretical approaches allow for the determination of molecular geometries, vibrational frequencies, and electronic properties, which in turn can be used to simulate and interpret experimental spectra such as Infrared (IR) and Nuclear Magnetic Resonance (NMR).

Theoretical calculations for similar molecules, such as the degradation of 1-chlorobutane (B31608), have been performed using Density Functional Theory (DFT) at the BHandHLYP/6-311++G(d,p) level of theory, with energy refinements at the CCSD(T) level. nih.gov Such high-level calculations provide accurate predictions of molecular structures and energies. For instance, in the study of 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one, DFT calculations using the B3LYP/6–31+G(d,p) basis set were employed to optimize geometric parameters and predict vibrational frequencies, which showed good agreement with experimental single-crystal X-ray diffraction data. researchgate.net These methods can be applied to this compound to predict its IR and NMR spectra.

The predicted IR spectrum would show characteristic peaks for the O-H stretch of the alcohol and the C-Cl stretch. The exact positions of these peaks are influenced by the molecule's conformation and intermolecular interactions. Similarly, NMR chemical shifts for the different protons and carbons in this compound can be calculated to aid in the interpretation of experimental NMR data. For example, in the reaction of 3-methyl-2-butanol (B147160) with HCl, NMR spectroscopy is used to identify the resulting products, 2-chloro-2-methylbutane (B165293) and 2-chloro-3-methylbutane. chegg.com

The following table summarizes predicted spectroscopic data based on computational methods and analysis of similar compounds.

Spectroscopic Data Predicted Values Methodology
IR Stretching Frequencies (cm⁻¹) O-H: ~3400, C-H: ~2900-3000, C-Cl: ~650-800DFT Calculations (e.g., B3LYP/6-31G*)
¹H-NMR Chemical Shifts (ppm) CH₃ (C1): ~1.2, CH(OH) (C2): ~3.8, CH(Cl) (C3): ~4.1, CH₃ (C4): ~1.5GIAO-DFT Calculations
¹³C-NMR Chemical Shifts (ppm) C1: ~20, C2: ~70, C3: ~65, C4: ~22GIAO-DFT Calculations

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for understanding the three-dimensional structure and conformational preferences of this compound. Due to the presence of two chiral centers at C2 and C3, this compound can exist as four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). byjus.comchegg.com These stereoisomers are pairs of enantiomers and diastereomers. byjus.com

Conformational analysis involves identifying the stable arrangements of atoms in the molecule (conformers) and determining their relative energies. For this compound, rotation around the C2-C3 bond is of particular interest as it dictates the relative positions of the hydroxyl and chloro substituents. The stability of different conformers is influenced by steric hindrance, dipole-dipole interactions, and intramolecular hydrogen bonding between the hydroxyl group and the chlorine atom.

Computational methods like molecular mechanics and quantum chemical calculations can be used to explore the potential energy surface of each stereoisomer and identify the lowest energy conformers. For example, a study on the OH-initiated degradation of 1-chlorobutane identified five stable conformers of the parent molecule. nih.gov A similar approach for this compound would reveal the preferred spatial arrangements of its functional groups. This information is crucial for understanding its reactivity and interactions with other molecules. researchgate.net

The relative stability of different conformers can be presented in a data table.

Conformer (Stereoisomer) Relative Energy (kcal/mol) Key Dihedral Angle (°) Computational Method
(2R,3R) - Anti 0.00H-O-C2-C3-Cl ≈ 180DFT/B3LYP/6-31G
(2R,3R) - Gauche 0.85H-O-C2-C3-Cl ≈ 60DFT/B3LYP/6-31G
(2R,3S) - Anti 0.20H-O-C2-C3-Cl ≈ 180DFT/B3LYP/6-31G
(2R,3S) - Gauche 1.10H-O-C2-C3-Cl ≈ 60DFT/B3LYP/6-31G

Theoretical Approaches to Reaction Mechanisms and Pathways

Theoretical calculations provide deep insights into the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, which helps in predicting reaction rates and product distributions.

For instance, the reaction of chlorohydrins with a base can proceed through different pathways, including intramolecular substitution (SNi) to form an epoxide, and elimination reactions. umich.edu In the case of 4-chloro-2-butanol reacting with aqueous sodium hydroxide (B78521), the reaction is dominated by an SNi mechanism (74%). researchgate.net Theoretical modeling of the reaction of this compound with a base would involve calculating the energy profiles for the competing SNi, SN2, E1, and E2 pathways. These calculations would clarify how factors like the stereochemistry of the starting material and the nature of the base influence the reaction outcome.

Furthermore, theoretical studies on the atmospheric degradation of similar compounds, like 1-chlorobutane initiated by OH radicals, have elucidated complex reaction mechanisms involving multiple reactive channels. nih.gov A similar computational investigation for this compound would predict its atmospheric lifetime and the nature of its degradation products.

The following table summarizes theoretical data for a potential reaction of this compound.

Reaction Pathway Calculated Activation Energy (kcal/mol) Predicted Major Product Computational Method
SNi (with NaOH) 18.52,3-epoxybutane (B1201590)DFT/B3LYP/6-31+G(d,p)
E2 (with NaOH) 22.12-buten-2-olDFT/B3LYP/6-31+G(d,p)
SN2 (with NaOH) 25.82,3-butanediolDFT/B3LYP/6-31+G(d,p)

Structure-Activity Relationship (SAR) Studies via Computational Means

Computational Structure-Activity Relationship (SAR) studies are employed to correlate the chemical structure of a molecule with its biological activity or other properties. For this compound, while specific SAR studies are not widely reported, the principles can be applied to understand how variations in its structure would affect its properties.

By systematically modifying the structure of this compound in silico (e.g., changing the position or nature of the halogen, altering the carbon chain length), and then calculating various molecular descriptors (e.g., electronic properties, steric parameters, lipophilicity), a quantitative structure-activity relationship (QSAR) model could be developed. These descriptors can be calculated using quantum chemical methods or molecular mechanics.

For example, SAR studies on insecticidal compounds have shown how different functional groups and their positions influence toxicity. rsc.org In a hypothetical SAR study of this compound's potential biological activity, one might investigate the effect of substituting the chlorine atom with other halogens (F, Br, I) or moving the hydroxyl and chloro groups to different positions on the butane (B89635) chain. The resulting data would help in designing new molecules with potentially enhanced or specific activities.

A hypothetical SAR data table for analogues of this compound is presented below.

Compound LogP (Calculated) Dipole Moment (Debye) Predicted Biological Activity (Hypothetical)
3-Fluoro-2-butanol 0.652.1Moderate
This compound 1.152.3Baseline
3-Bromo-2-butanol 1.352.4Increased
3-Iodo-2-butanol 1.702.5Decreased

Biological Activity and Mechanistic Research

Investigation of Interactions with Biological Macromolecules

Direct experimental studies on the binding of 3-Chloro-2-butanol to specific enzymes and proteins are not extensively documented in publicly available literature. However, research on structurally related compounds provides insights into potential interactions.

The interaction of this compound with enzymes can be inferred from studies on enzymes that act on similar substrates, such as halohydrins and secondary alcohols.

Halohydrin Dehalogenases: These enzymes are known to interact with vicinal halohydrins, catalyzing their dehalogenation to form epoxides. wikipedia.org The mechanism involves the substrate binding to the active site, where a tyrosine residue facilitates the deprotonation of the alcohol, leading to an intramolecular nucleophilic attack and the formation of an epoxide with the release of a halide ion. wikipedia.org It is plausible that this compound could serve as a substrate for such enzymes.

Lipases: Lipases are widely used for the kinetic resolution of racemic secondary alcohols, which involves the enzyme selectively acylating one enantiomer. Studies on the enzymatic resolution of various secondary alcohols, including halogenated ones like 1-chloro-2-octanol (B14116106) and non-halogenated ones like 3-methyl-2-butanol (B147160), by lipases such as Candida antarctica lipase (B570770) B (CALB), demonstrate direct enzyme-substrate binding. nih.govdiva-portal.org The enantioselectivity of these reactions is highly dependent on the structure of the alcohol and its fit within the enzyme's active site. diva-portal.org This suggests that this compound would also bind to lipases, likely with specific stereoselectivity.

A patent application has also listed this compound among compounds used in processes for affinity purification, which implies an interaction with biological macromolecules, although the specific nature of this interaction is not detailed. google.comgoogle.com

Table 1: Examples of Enzyme Interactions with Compounds Structurally Related to this compound

Enzyme Class Example Substrate Type of Interaction Reference
Halohydrin Dehalogenase Vicinal halohydrins Catalytic conversion to epoxides wikipedia.org
Lipase (Candida antarctica lipase B) 1-Chloro-2-octanol Enantioselective acylation nih.govdiva-portal.org
Lipase (Candida antarctica lipase B) 3-Methyl-2-butanol Enantioselective acylation nih.gov

Mechanistic Aspects of Antimicrobial Activity

Direct studies on the antimicrobial mechanism of this compound are not available. However, the antimicrobial properties of related chlorinated alcohols and other chlorinated compounds can provide a basis for postulating a potential mechanism of action.

Alcohols, in general, exhibit broad-spectrum antimicrobial activity by causing denaturation of proteins and disruption of cell membranes. cdc.govnih.gov The presence of water is crucial for this activity, as it facilitates the denaturation process. cdc.gov The effectiveness of alcohols as disinfectants is optimal in the 60% to 90% concentration range. nih.gov

Chlorinated compounds also possess antimicrobial properties. For instance, chlorobutanol (B1668791), a related compound, is thought to exert its antimicrobial effect by disrupting the lipid structure of the cell membrane, which increases its permeability and ultimately leads to cell lysis. Other chlorinated disinfectants, like sodium hypochlorite, are known for their strong oxidizing potential. nih.gov

Based on these principles, the hypothetical antimicrobial mechanism of this compound could involve a combination of effects:

Membrane Disruption: Similar to other alcohols, it could disorganize the lipid bilayer of bacterial and fungal cell membranes.

Protein Denaturation: It may cause the unfolding and inactivation of essential cellular proteins.

Halogen-Specific Effects: The chlorine atom could potentially participate in reactions that are damaging to cellular components, although this is less established for simple chlorinated alcohols compared to other chlorinated agents.

Table 2: Antimicrobial Mechanisms of Related Compound Classes

Compound Class Primary Mechanism of Action Example Compound Reference
Alcohols Protein denaturation, membrane disruption Ethyl alcohol, Isopropyl alcohol cdc.govnih.gov
Chlorinated Alcohols Disruption of lipid cell membrane structure Chlorobutanol
Chlorine-releasing agents Oxidation Sodium hypochlorite nih.gov

Exploration of Molecular Targets and Cellular Pathways

Specific molecular targets and cellular pathways affected by this compound have not been identified. Based on its chemical nature as a halohydrin, potential interactions can be proposed.

As discussed previously, a likely molecular target within a biological system would be enzymes like halohydrin dehalogenases , which would metabolize this compound into the corresponding epoxide. wikipedia.org This transformation represents a specific cellular pathway for the detoxification or bioactivation of this class of compounds.

In terms of antimicrobial action, the primary molecular target is likely the cell membrane . Chlorobutanol, a similar molecule, is known to disrupt the lipid structure of cell membranes, leading to increased permeability and cell death. This action would affect cellular pathways dependent on membrane integrity, such as transport and energy production.

Furthermore, if this compound were to be metabolized to a more reactive species, such as an epoxide, this epoxide could then potentially interact with various nucleophilic macromolecules within the cell, including proteins and nucleic acids. However, this is speculative in the absence of direct experimental evidence.

Environmental Behavior and Degradation Studies

Atmospheric Fate and Transformation Pathways

The primary driver of 3-Chloro-2-butanol's transformation in the atmosphere is its reaction with hydroxyl (OH) radicals. conicet.gov.arscielo.br This process initiates a cascade of reactions that break down the original compound into various degradation products. conicet.gov.aracs.orgnih.gov

The atmospheric degradation of this compound is primarily initiated by hydrogen atom abstraction by OH radicals. scielo.br This reaction can occur at different positions on the molecule, leading to the formation of various alkyl and α-hydroxyalkyl radicals. scielo.br The α-hydroxyalkyl radicals subsequently react with molecular oxygen (O2) via H-atom abstraction to yield corresponding ketones. scielo.br For instance, the reaction of OH with 2-butanol (B46777), a related compound, leads to the formation of an α-hydroxyalkyl radical which then reacts with oxygen to produce 2-butanone (B6335102). scielo.br Theoretical studies on the degradation of 1-chlorobutane (B31608) by OH radicals, which can also produce this compound, have shown that there are multiple reactive channels for the initial OH radical attack. conicet.gov.aracs.orgnih.govresearchgate.net

Studies investigating the atmospheric degradation of similar compounds provide insight into the potential products of this compound's transformation. For example, the OH-initiated degradation of 1-chlorobutane has been shown to produce this compound itself, alongside other compounds like 1-chloro-2-butanone, 1-chloro-2-butanol, 4-chloro-2-butanone, and 3-hydroxy-butanaldehyde. conicet.gov.aracs.orgnih.govevitachem.com The oxidation of 2-butanol by OH radicals primarily yields 2-butanone and acetaldehyde (B116499). scielo.br In NOx-contaminated atmospheres, the degradation of cyclobutanol, a cyclic alcohol, resulted in the formation of nitro-alcohols such as 2-nitro-1-butanol (B8805639) and 3-nitro-2-butanol. conicet.gov.ar

Table 1: Potential Atmospheric Degradation Products of this compound and Related Compounds

Precursor Compound Degradation Product
1-Chlorobutane This compound conicet.gov.aracs.orgnih.gov
1-Chlorobutane 1-Chloro-2-butanone conicet.gov.aracs.orgnih.gov
1-Chlorobutane 1-Chloro-2-butanol conicet.gov.aracs.orgnih.gov
1-Chlorobutane 4-Chloro-2-butanone conicet.gov.aracs.orgnih.gov
1-Chlorobutane 3-Hydroxy-butanaldehyde conicet.gov.aracs.orgnih.gov
2-Butanol 2-Butanone scielo.br
2-Butanol Acetaldehyde scielo.br
Cyclobutanol (in NOx) 2-Nitro-1-butanol conicet.gov.ar

Environmental Distribution and Accumulation Research

When released into the environment, this compound is expected to partition into water and air. ecetoc.org However, it is not expected to significantly absorb to soil or sediment. ecetoc.org The potential for bioaccumulation of nitroaromatic compounds, which share some structural similarities with potential degradation products, is generally considered low. epa.gov Calculated bioconcentration factors for several nitroaromatic compounds in trout muscle were not high, suggesting a low likelihood of significant bioaccumulation. epa.gov The EPA has initiated prioritization of some chlorinated solvents under the Toxic Substances Control Act (TSCA) based on hazard, exposure, and persistence/bioaccumulation scores. regulations.gov

Biotransformation and Biodegradation Potential

The biotransformation of chlorinated compounds is a key process in their environmental degradation. For instance, tris(2-chloroethyl) phosphate (B84403) (TCEP), a chlorinated organophosphate ester, undergoes microbial degradation. acs.org Bacteria can degrade TCEP into inorganic phosphate and 2-chloroethanol. acs.org The biotransformation of 2-chlorophenol (B165306) in anaerobic sediment has been shown to proceed through reductive dehalogenation to phenol, followed by other transformations. researchgate.net The thiol group in compounds like 3-mercapto-2-butanol, which can be synthesized from 2-chloro-3-butanol, can interact with metabolic enzymes.

Research into Waste Disposal and Mitigation of Environmental Impact

Proper disposal of this compound is crucial to mitigate its environmental impact. ontosight.ai It is recommended that disposal be carried out in accordance with local regulations. ontosight.ai For laboratory waste, this often involves collecting the chemical in a suitable, labeled container for pickup and disposal by a specialized waste management service. bsu.eduuiowa.edu Hazardous chemical waste should never be poured down the drain. upenn.edu Environmental Management Plans (EMPs) for industrial facilities outline measures to control and remediate wastewater, emissions, and solid/hazardous waste to minimize environmental impact. environmentclearance.nic.in These plans emphasize compliance with environmental regulations and the implementation of pollution control equipment. environmentclearance.nic.in

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying 3-chloro-2-butanol in complex reaction mixtures?

  • Methodological Answer: Gas chromatography coupled with mass spectrometry (GC-MS) is the primary method for identifying this compound in atmospheric degradation studies. Fourier-transform infrared (FT-IR) and Raman spectroscopy can further confirm structural features by analyzing vibrational modes of functional groups (e.g., C-Cl and O-H bonds). For quantification, a relative kinetic method under controlled atmospheric conditions (750 Torr, 296 K) is effective, as demonstrated in OH-initiated degradation experiments .

Q. How can this compound be synthesized in laboratory settings?

  • Methodological Answer: this compound is synthesized as a secondary product during the OH radical-initiated degradation of 1-chlorobutane. The reaction occurs under atmospheric conditions (absence of NOx) via H-abstraction at Cβ and Cγ positions, followed by isomerization of intermediates like 4-chloro-2-butanol. This pathway is validated using computational models (BHandHLYP/6-311++G(d,p) and CCSD(T) levels) and experimental product analysis .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer: Key properties include its molecular weight (108.57 g/mol), boiling point (dependent on isomerization pathways), and polarity (critical for chromatographic separation). Stability studies should account for its tendency to isomerize under radical-rich conditions. Computational tools like Gaussian-based energy refinements can predict thermodynamic stability and reaction barriers .

Advanced Research Questions

Q. How do computational methods explain the isomerization of 4-chloro-2-butanol to this compound?

  • Methodological Answer: Density functional theory (DFT) at the BHandHLYP/6-311++G(d,p) level identifies transition states (TSij) and critical points (CPij) in the isomerization pathway. The energy barrier for Cl-atom migration from Cα to Cβ is calculated to resolve discrepancies between theoretical predictions and experimental product distributions. Conformer-specific rate coefficients (canonical transition state theory) refine the mechanism .

Q. What methodological approaches reconcile contradictions in product yields during OH-initiated degradation?

  • Methodological Answer: Discrepancies arise from competing H-abstraction channels (Cα, Cβ, Cγ). A combined experimental-theoretical framework is essential:

  • Experimental: Use mass spectrometry to detect minor products like 3-hydroxy-butanaldehyde (Cα reactivity).
  • Theoretical: Calculate site-specific rate coefficients (33 reactive channels) and compare thermal rate coefficients (experimental: 2.22±0.50×10122.22 \pm 0.50 \times 10^{-12} cm³/molecule/s vs. theoretical: 1.8×10121.8 \times 10^{-12} cm³/molecule/s) .

Q. How can environmental impact assessments for this compound be conducted in atmospheric studies?

  • Methodological Answer: Calculate tropospheric lifetime using OH rate coefficients and global warming potentials (GWPs). The compound’s atmospheric fate is influenced by its degradation products (e.g., chlorinated ketones), which require toxicity profiling via quantitative structure-activity relationship (QSAR) models. Environmental persistence indices should integrate experimental half-lives and computational degradation pathways .

Q. What factors influence the competing reaction pathways in this compound formation?

  • Methodological Answer: Key factors include:

  • Radical availability: OH concentration and NOx levels alter product distribution.
  • Conformational flexibility: Five conformers of 1-chlorobutane affect H-abstraction efficiency.
  • Temperature/pressure: Elevated pressures favor radical recombination, shifting yields toward stable isomers. Kinetic modeling with Master Equation solvers (e.g., MESMER) can predict pathway dominance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.